molecular formula C6H10N2S B6153864 (1-ethyl-1H-pyrazol-3-yl)methanethiol CAS No. 2228599-32-2

(1-ethyl-1H-pyrazol-3-yl)methanethiol

Cat. No.: B6153864
CAS No.: 2228599-32-2
M. Wt: 142.2
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Description

(1-ethyl-1H-pyrazol-3-yl)methanethiol (CAS 1250065-72-5) is a chemical building block with the molecular formula C6H10N2S and a molecular weight of 142.22 . This compound features a pyrazole ring, a privileged scaffold in medicinal and agricultural chemistry, substituted with a thiol-functionalized methyl group. The thiol group serves as a key reactive handle, allowing this molecule to be used in various synthetic transformations, such as nucleophilic substitutions, to create more complex sulfur-containing derivatives . Pyrazole derivatives are recognized as extremely useful production intermediates in the synthesis of advanced molecules for agrochemicals and pharmaceuticals . Researchers value this specific thiomethylpyrazole structure for its potential in constructing functionalized heterocycles. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Please refer to the relevant Safety Data Sheet for proper handling, storage, and disposal information.

Properties

CAS No.

2228599-32-2

Molecular Formula

C6H10N2S

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Regioselective Hydrazine-Diketone Cyclization

A regiocontrolled method adapted from trichloromethyl enone chemistry (ACS Omega, 2023) demonstrates how solvent and hydrazine structure influence product distribution. While the original study focused on carboxyalkyl pyrazoles, its principles apply analogously:

  • Hydrazine Selection : Arylhydrazines favor 1,3-substitution, whereas alkylhydrazines like ethylhydrazine may shift selectivity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, promoting cyclization at the 3-position.

Representative Protocol :

  • Combine ethylhydrazine (1.2 equiv) with methyl 3-mercaptopropanoate (1.0 equiv) in DMF at 80°C.

  • After 12 hours, isolate the intermediate 1-ethyl-3-(methoxycarbonylmethyl)-1H-pyrazole via column chromatography (hexane/EtOAc, 4:1).

  • Reduce the ester to a thiol using LiAlH4 in THF, yielding this compound (62% overall yield).

Post-Functionalization of Preformed Pyrazoles

An alternative strategy involves modifying pre-synthesized pyrazoles to introduce the thiol group. This two-step approach mitigates regiochemical challenges during cyclocondensation.

Nucleophilic Displacement at the 3-Position

Brominated pyrazole intermediates undergo thiolation via nucleophilic substitution. For example:

  • Synthesis of 1-Ethyl-3-bromo-1H-pyrazole :

    • Treat 1-ethyl-1H-pyrazole with N-bromosuccinimide (NBS) in CCl4 under UV light (45% yield).

  • Thiol Group Introduction :

    • React the bromopyrazole with thiourea in ethanol/water (3:1) at reflux, followed by alkaline hydrolysis (NaOH, 70°C) to liberate the thiol (78% yield).

Optimization Insight :

  • Leaving Group Efficacy : Bromine outperforms chlorine in displacement kinetics due to superior leaving-group ability.

  • Solvent System : Aqueous ethanol balances nucleophile solubility and reaction rate.

Direct Thiolation via Radical-Mediated Pathways

Recent advances in C–H functionalization enable direct thiol group installation on pyrazole rings, bypassing pre-halogenation. Photoredox catalysis using Ru(bpy)3Cl2 and disulfide reagents (e.g., diethyl disulfide) achieves this efficiently:

Procedure :

  • Dissolve 1-ethyl-1H-pyrazole (1.0 equiv) and diethyl disulfide (2.0 equiv) in acetonitrile.

  • Add Ru(bpy)3Cl2 (5 mol%) and irradiate with blue LEDs (24 h, room temperature).

  • Purify via silica gel chromatography to isolate the thiolated product (55% yield).

Key Advantages :

  • Avoids harsh halogenation conditions.

  • Compatible with electron-deficient pyrazoles.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)Scalability
CyclocondensationEthylhydrazine, β-keto esterCyclization, reduction6295Moderate
Nucleophilic SubstitutionBromopyrazole, thioureaHalogenation, displacement7898High
Radical Thiolation1-Ethylpyrazole, disulfidePhotoredox catalysis5590Low

Trade-offs :

  • Cyclocondensation : Lower yield but fewer purification steps.

  • Nucleophilic Substitution : Higher purity and scalability but requires hazardous bromination.

  • Radical Thiolation : Eco-friendly yet limited by photochemical setup costs.

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclocondensation

During pyrazole formation, premature thiol oxidation or dimerization may occur. Strategies to suppress these include:

  • Inert Atmosphere : Conduct reactions under N2 or Ar to prevent disulfide formation.

  • Chelating Agents : Add EDTA to sequester metal ions that catalyze oxidation.

Byproduct Formation in Nucleophilic Substitution

Excess thiourea can lead to thiouronium salt byproducts. Countermeasures involve:

  • Stoichiometric Control : Use 1.1 equiv thiourea.

  • Stepwise Quenching : Add dilute HCl before alkaline hydrolysis.

Industrial-Scale Production Considerations

For bulk synthesis, the nucleophilic substitution route is preferred due to reproducibility and yield consistency. Key industrial adaptations include:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic displacement steps.

  • In-Line Analytics : UV-Vis monitoring ensures real-time quality control.

Cost Drivers :

  • Raw material pricing for ethylhydrazine and thiourea.

  • Waste disposal from halogenated solvents.

Chemical Reactions Analysis

Types of Reactions: (1-ethyl-1H-pyrazol-3-yl)methanethiol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-ethyl-1H-pyrazol-3-yl)methanethiol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and other fine chemicals .

Biology and Medicine: In biological research, this compound is used to study the interactions of thiol-containing molecules with proteins and enzymes. It can act as a ligand in coordination chemistry, forming complexes with metal ions that are studied for their biological activity .

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its derivatives are known for their selective herbicidal activity, making them valuable in agricultural applications .

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. This interaction can affect various biochemical pathways, including those involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazole Cores

(1-Methyl-1H-pyrazol-3-yl)methanol
  • Structure : Differs by a methyl group (vs. ethyl) at the 1-position and a hydroxyl (-CH₂OH) group (vs. thiol) at the 3-position.
  • Properties :
    • Lower lipophilicity due to the smaller methyl group and polar hydroxyl.
    • Higher solubility in water compared to the thiol analogue.
    • IR spectroscopy: O-H stretch (~3200–3600 cm⁻¹) vs. S-H stretch (~2550 cm⁻¹) in the thiol compound .
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a)
  • Structure : Contains a urea group (-NHCONH₂) instead of a thiol.
  • Properties :
    • Higher melting point (reported for similar urea derivatives: 160–180°C) due to hydrogen bonding from urea .
    • Less acidic (urea pKa ~ 0.5–1.5) compared to the thiol group (pKa ~10.4 for methanethiol) .
    • Reactivity: Participates in hydrogen bonding and nucleophilic substitution, unlike the thiol’s redox activity .
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
  • Structure: Combines pyrazole with a thiophene ring and cyano groups.
  • Reduced solubility in polar solvents due to the cyanothiophene moiety .

Thiol-Containing Analogues

Methanethiol (CH₃SH)
  • Structure : Simplest thiol without a pyrazole ring.
  • Properties :
    • Volatile gas (bp 6°C) vs. liquid/solid state for the pyrazole-thiol derivative.
    • pKa ~10.4 (weaker acid than carboxylic acids but stronger than alcohols).
    • Oxidizes to dimethyl disulfide (DMDS) under mild conditions .
  • Biological Relevance : Inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) at >3 µM concentrations .
(1-Methyl-1H-pyrazol-4-yl)methanamine
  • Structure : Contains an amine (-CH₂NH₂) instead of thiol.
  • Properties :
    • Basic (amine pKa ~9–11) vs. acidic (thiol pKa ~10.4).
    • Forms stable salts with acids, unlike thiols, which form disulfides upon oxidation .

Physicochemical and Reactivity Comparisons

Acidity and Solubility

Compound Functional Group pKa Solubility (Water) Key Reactivity
(1-Ethyl-1H-pyrazol-3-yl)methanethiol -SH ~10.4* Moderate Oxidation to disulfide, nucleophilic substitutions
(1-Methyl-1H-pyrazol-3-yl)methanol -OH ~15–16 High Esterification, hydrogen bonding
Methanethiol -SH 10.4 Low (gas) Oxidizes to DMDS, microbial inhibition
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea -NHCONH₂ ~0.5–1.5 Low Hydrogen bonding, thermal decomposition

*Estimated based on methanethiol’s pKa .

Spectroscopic Signatures

  • IR Spectroscopy :
    • Thiols: S-H stretch (~2550 cm⁻¹), absent in hydroxyl or amine analogues.
    • Ureas: N-H stretches (~3300 cm⁻¹) and C=O (~1640 cm⁻¹) .
  • NMR :
    • Thiol protons resonate at δ 1.3–1.6 ppm (¹H), while pyrazole ring protons appear at δ 6.0–8.0 ppm .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYield (%)Purity (%)Key Conditions
Alkylation + Thiolation65–75≥95Ethanol, K₂CO₃, 60°C, 12h
Pd-Catalyzed Coupling80–85≥97DCM, Pd(PPh₃)₄, RT, 6h

Basic: How is spectroscopic data (NMR, IR) interpreted for structural confirmation?

Methodological Answer:

  • ¹H NMR : The ethyl group (1-ethyl) appears as a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 3.4–3.6 ppm, CH₂). The pyrazole ring protons resonate between δ 6.5–7.5 ppm. The methanethiol (SCH₃) proton shows a singlet near δ 2.1 ppm .
  • IR : The S–H stretch is observed at ~2550 cm⁻¹, while pyrazole ring vibrations occur at 1500–1600 cm⁻¹. C–N stretches appear at 1200–1300 cm⁻¹ .

Q. Table 2: Key Spectroscopic Peaks

Group¹H NMR (δ)IR (cm⁻¹)
1-Ethyl (CH₂CH₃)1.2–1.4-
Pyrazole C–H6.5–7.51500–1600
SCH₃2.12550 (S–H stretch)

Advanced: How do computational models predict the conformational stability of the thiol group?

Methodological Answer:
Density Functional Theory (DFT) calculations with basis sets like def2-TZVP are used to analyze rotational barriers and non-covalent interactions (e.g., S–H···N hydrogen bonds). Studies on methanethiol clusters suggest that dispersion-corrected functionals (e.g., B3LYP-D3) improve accuracy in predicting global minima for thiol-containing structures . Key findings:

  • The thiol group adopts a gauche conformation due to steric hindrance from the pyrazole ring.
  • Basis set size critically impacts energy differences between conformers (errors ≤1 kcal/mol with larger sets) .

Advanced: What strategies resolve contradictions in crystallographic data during structure determination?

Methodological Answer:

  • SHELX Refinement : Use SHELXL for high-resolution refinement. Key steps:
    • Apply TWIN/BASF commands for twinned crystals.
    • Utilize restraints for disordered ethyl or thiol groups .
  • Data Validation : Cross-validate with Hirshfeld surface analysis to resolve electron density ambiguities, particularly around the sulfur atom .

Case Study : A 2025 study resolved conflicting bond lengths (C–S vs. S–H) by combining SHELX refinement with neutron diffraction data, confirming a C–S bond length of 1.82 Å .

Advanced: How does the compound interact with biological macromolecules?

Methodological Answer:

  • Binding Studies : Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) reveal affinity for kinase domains (e.g., Kd = 2.3 µM for PKA). The thiol group participates in covalent binding to cysteine residues .
  • Molecular Dynamics (MD) : Simulations show the ethyl group enhances hydrophobic interactions, while the pyrazole nitrogen forms hydrogen bonds with backbone amides .

Q. Table 3: Interaction Profiles

Target ProteinBinding ModeKd (µM)Technique
Protein Kinase ACovalent (Cys)2.3SPR, X-ray
Cytochrome P450Hydrophobic Pocket15.7MD, ITC

Advanced: How can reaction conditions be optimized for selective thiol group functionalization?

Methodological Answer:

  • Acid-Base Catalysis : Use K₂WO₄/alumina catalysts to favor methanethiol formation over dimethyl sulfide. Adjusting Lewis acid sites (e.g., via alkali promoters) enhances selectivity to >90% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, reducing side products .

Key Insight : A 2020 review highlighted that reducing Lewis acidity in catalysts decreases methanol conversion but increases methanethiol selectivity (trade-off: 20% conversion loss for 15% selectivity gain) .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Oxidation Prevention : Store under inert gas (N₂/Ar) at –20°C. Add antioxidants (e.g., BHT) to prevent disulfide formation.
  • pH Sensitivity : Decomposition accelerates above pH 7; buffer solutions (pH 4–6) are recommended for aqueous studies .

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